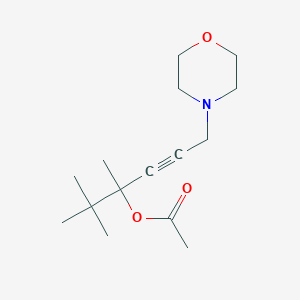
1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate, also known as TMB-4, is a chemical compound that has been studied for its potential applications in scientific research. TMB-4 is a member of the butynyl morpholine family of compounds, which are known to have a variety of biological activities.
Mécanisme D'action
The exact mechanism of action of 1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell proliferation and survival. 1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. 1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has also been shown to inhibit the activity of the protein kinase Akt, which is involved in the regulation of cell survival and proliferation.
Biochemical and physiological effects:
1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of angiogenesis (the formation of new blood vessels). 1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has also been shown to have neuroprotective effects, and may protect against oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in lab experiments is that it is a relatively simple and inexpensive compound to synthesize. Additionally, 1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to have a variety of biological activities, making it a versatile tool for studying a variety of biological processes. However, one limitation of using 1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many potential future directions for research on 1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate and related compounds. One area of interest is the development of new compounds with improved biological activity and selectivity. Another area of interest is the investigation of the potential applications of 1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate and its potential applications in cancer research and drug discovery.
Méthodes De Synthèse
1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate can be synthesized using a multi-step process that involves the reaction of tert-butyl acetylene with methyl iodide, followed by the addition of morpholine and acetic anhydride. The final product is then purified using column chromatography.
Applications De Recherche Scientifique
1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been shown to have anti-tumor activity in vitro and in vivo, and may have potential as a chemotherapy agent. In neuroscience, 1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been studied for its potential as a neuroprotective agent, and may have applications in the treatment of neurodegenerative diseases. In drug discovery, 1-tert-butyl-1-methyl-4-(4-morpholinyl)-2-butyn-1-yl acetate has been used as a starting point for the development of new compounds with improved biological activity.
Propriétés
IUPAC Name |
(2,2,3-trimethyl-6-morpholin-4-ylhex-4-yn-3-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3/c1-13(17)19-15(5,14(2,3)4)7-6-8-16-9-11-18-12-10-16/h8-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEAUCXLJUZHOSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C#CCN1CCOCC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-methoxyphenyl)diazenyl]-4-methylphenol](/img/structure/B6008000.png)
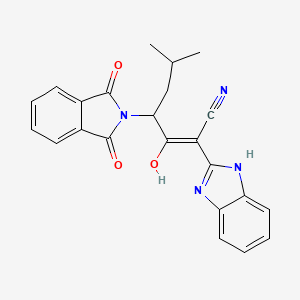
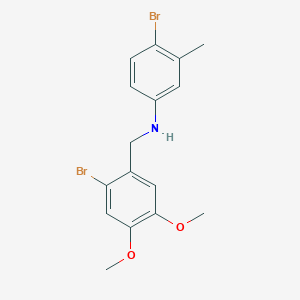
![1-(3-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6008031.png)
![3-isopropyl-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-5-isoxazolecarboxamide](/img/structure/B6008032.png)
![4-{3-[1-(2,4,5-trimethylbenzyl)-4-piperidinyl]propanoyl}morpholine](/img/structure/B6008039.png)
![2-bromo-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B6008041.png)
![4-(4-chlorophenyl)-1-{[4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]carbonyl}-4-piperidinol](/img/structure/B6008042.png)
![5-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-(1-phenylpropyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6008056.png)
![5-methyl-3-(4-methylphenyl)-N-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6008066.png)
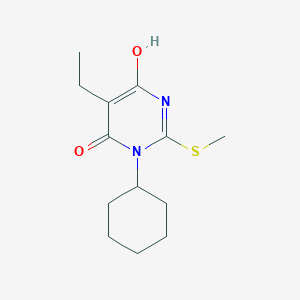
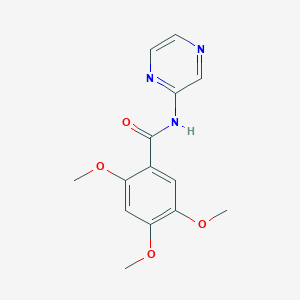
![N-(4-fluorobenzyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6008100.png)
![[3-(2-iodo-4-methylphenoxy)propyl]methylamine hydrochloride](/img/structure/B6008111.png)